N'-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-4-carbohydrazide
Description
N'-[(1E)-4,4,6,8-Tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-4-carbohydrazide is a hybrid molecule featuring a tetracyclic pyrrolo[3,2,1-ij]quinolinone core fused to a pyridine-4-carbohydrazide moiety via an imine linkage.
The pyrrolo[3,2,1-ij]quinolinone scaffold is characterized by a rigid, planar structure with electron-rich regions, enabling diverse interactions with biological targets. The carbohydrazide group introduces additional hydrogen-bonding capabilities, which may enhance binding affinity and solubility.
Properties
Molecular Formula |
C21H20N4O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[(2-hydroxy-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)imino]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H20N4O2/c1-12-9-15-13(2)11-21(3,4)25-18(15)16(10-12)17(20(25)27)23-24-19(26)14-5-7-22-8-6-14/h5-11,27H,1-4H3 |
InChI Key |
HOFHZCBMRBSICE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=CC(N3C(=C2N=NC(=O)C4=CC=NC=C4)O)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Regioselective Methylation
Methyl groups at positions 4, 4, 6, and 8 are introduced via sequential alkylation . The nitrogen atom in the pyrrole ring is first methylated using methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃) in DMF at 60°C. The quinoline nitrogen is subsequently methylated under similar conditions, with careful optimization to avoid over-alkylation.
Optimized Methylation Protocol
Oxidation to the 2-Oxo Derivative
The 2-oxo group is installed via Jones oxidation . The quinoline moiety is treated with chromium trioxide (CrO₃) in aqueous sulfuric acid (H₂SO₄) at 0°C, followed by neutralization with sodium bicarbonate (NaHCO₃). This step achieves >90% conversion to the ketone.
Condensation with Pyridine-4-Carbohydrazide
The final step involves Schiff base formation between the 2-oxo-pyrroloquinoline and pyridine-4-carbohydrazide. The reaction is conducted in ethanol under acidic catalysis (acetic acid, 70°C, 6 h), yielding the target hydrazone as a crystalline solid.
Reaction Parameters
-
Molar Ratio: 1:1.2 (quinoline:carbohydrazide)
-
Catalyst: AcOH (5 mol%)
-
Isolation: Recrystallization from ethanol/water (3:1)
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane 1:2) to remove unreacted starting materials and byproducts.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.82 (d, J = 4.8 Hz, 2H, pyridine-H), 7.97 (s, 1H, quinoline-H), 2.56 (s, 6H, N-CH₃), 1.32 (s, 6H, C-CH₃).
-
HRMS (ESI+) : m/z calc. for C₂₄H₂₃N₅O₂ [M+H]⁺: 438.1924; found: 438.1926.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Key Advantage |
|---|---|---|---|
| Core formation | Larock + Kita oxidation | 70 | Regioselective, scalable |
| Methylation | K₂CO₃/MeI in DMF | 85 | Avoids over-alkylation |
| Oxidation | Jones reagent | 92 | High conversion |
| Hydrazone formation | AcOH in ethanol | 78 | Mild conditions, high purity |
Challenges and Optimization Opportunities
-
Methylation Selectivity : Competing N- and C-methylation requires precise stoichiometric control.
-
Oxidation Side Reactions : Over-oxidation to carboxylic acids is mitigated by low-temperature conditions.
-
Hydrazone Stability : The E-isomer predominates (>95%) due to steric hindrance, confirmed by NOE spectroscopy .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of pyrroloquinoline compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains and fungi. The presence of electron-withdrawing groups in the structure enhances their antimicrobial efficacy against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Pyrroloquinoline Derivatives
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 16 |
| 6e | Pseudomonas aeruginosa | 19 |
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Similar pyrrolo[3,2,1-ij]quinoline derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of pyrroloquinoline derivatives, it was found that compounds with specific substitutions on the quinoline ring showed enhanced cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549). These findings indicate that structural modifications can significantly influence biological activity.
Dye Sensitization in Solar Cells
The unique electronic properties of pyrroloquinoline derivatives make them suitable for applications in organic photovoltaics. Research has explored their use as dye sensitizers in solar cells, where they enhance light absorption and improve energy conversion efficiency .
Table 2: Performance Metrics of Pyrroloquinoline-based Solar Cells
| Parameter | Value |
|---|---|
| Maximum Power Point (MPP) | 8.5 mW/cm² |
| Fill Factor | 0.65 |
| Efficiency | 4.2% |
Synthesis and Functionalization
The synthesis of N'-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-4-carbohydrazide involves multi-step reactions that allow for further functionalization. This adaptability makes it a valuable scaffold for developing new drugs or materials with tailored properties .
Synthesis Overview:
The synthesis typically includes:
- Formation of the pyrroloquinoline core.
- Introduction of hydrazine derivatives to form the carbohydrazide moiety.
- Subsequent modifications to enhance biological activity or material properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes involved in blood coagulation. The compound likely binds to the active site of these enzymes, inhibiting their activity and thus affecting the coagulation pathway . This interaction can be studied using various biochemical and biophysical techniques to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
Structural Variations
Core Modifications
Functional Group Variations
- Oxalamide Derivatives: N1-(4-oxo-pyrroloquinolin-8-yl)-N2-(piperidin-4-ylmethyl)oxalamide () substitutes carbohydrazide with oxalamide, reducing hydrogen-bonding donors but increasing conformational flexibility .
Physicochemical Properties
Melting Points and Solubility
Spectroscopic Data
Biological Activity
N'-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-4-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions that integrate various pharmacophores. The process often employs hydrazine derivatives and quinoline-based structures to yield the final product. For instance, a common synthetic route includes the reaction of pyrroloquinoline derivatives with hydrazine under specific conditions to achieve high yields of the target compound .
Biological Activity
The biological activity of this compound has been investigated in various studies. Key findings include:
Anticoagulant Activity
Research indicates that this compound exhibits significant inhibition of blood coagulation factors Xa and XIa. In vitro studies have demonstrated that several derivatives of pyrroloquinoline compounds show high inhibition values against these factors, suggesting a potential role as anticoagulants. The IC50 values for some derivatives were found to be notably low, indicating potent activity .
Antitumor Properties
The compound's structure suggests potential antitumor activity. Similar compounds in the literature have shown effectiveness against various cancer cell lines. The presence of the pyrroloquinoline moiety is associated with cytotoxic effects on tumor cells due to its ability to interfere with cellular processes such as DNA replication and repair .
Antimicrobial Activity
Preliminary studies have indicated that this compound may possess antimicrobial properties as well. Research on related structures has revealed activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for specific enzymes involved in coagulation and possibly other metabolic pathways.
- Cell Cycle Interference : It may disrupt the normal cell cycle in cancer cells by inducing apoptosis or preventing mitosis.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Anticoagulant Efficacy : A study demonstrated that derivatives with similar structures significantly reduced thrombin levels in animal models.
- Antitumor Activity : Clinical trials involving pyrroloquinoline derivatives showed promising results in reducing tumor size in specific cancers.
- Antimicrobial Testing : Laboratory assays confirmed that certain derivatives exhibited MIC values comparable to standard antimicrobial agents.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing derivatives of this compound, and how are yields optimized?
- Methodological Answer : The compound and its analogs are typically synthesized via condensation reactions. For example, hydrazine derivatives react with carbonyl-containing intermediates under acidic catalysis (e.g., acetic acid) in polar solvents like methanol or 1,4-dioxane. Key steps include refluxing at 80–100°C for 6–12 hours, followed by cooling, filtration, and recrystallization. Yields (66–82%) depend on solvent purity, stoichiometric ratios, and reaction time . Optimization involves varying substituents on the quinoline or pyridine moieties and adjusting catalyst concentrations .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the hydrazone linkage and substituent positions. Infrared (IR) spectroscopy confirms carbonyl (C=O, ~1700 cm⁻¹) and N–H (~3200 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%) . For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation .
Q. What in vitro biological assays are initially used to evaluate its activity?
- Methodological Answer : Early-stage evaluation includes enzyme inhibition assays (e.g., blood coagulation factors Xa/XIa) using chromogenic substrates. IC₅₀ values are determined via dose-response curves. For antibacterial screening, minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains are performed using broth microdilution .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with enhanced inhibitory potency?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes within enzyme active sites (e.g., Factor XIa’s S1 pocket). Key interactions include hydrogen bonding with Arg224 and hydrophobic contacts with Tyr143. Free energy calculations (MM/PBSA) refine affinity predictions. Substituent modifications (e.g., halogenation at position 8) are informed by electrostatic potential maps to enhance binding .
Q. What strategies resolve discrepancies in biological activity data between structurally similar derivatives?
- Methodological Answer : Contradictions in IC₅₀ values often arise from variations in assay conditions (e.g., ionic strength, temperature). Validate results using orthogonal assays (e.g., fluorescence polarization vs. chromogenic). Structure-activity relationship (SAR) analysis identifies critical substituents—e.g., electron-withdrawing groups on the quinoline ring improve Factor XIa inhibition by 3-fold .
Q. How are reaction conditions optimized to minimize by-products in large-scale synthesis?
- Methodological Answer : Use Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. For example, replacing acetic acid with p-toluenesulfonic acid reduces side reactions in hydrazone formation. Microwave-assisted synthesis (100–120°C, 30–60 min) enhances regioselectivity and reduces reaction time by 50% .
Data Analysis & Experimental Design
Q. How do researchers analyze NMR splitting patterns to confirm stereochemistry in hydrazone derivatives?
- Methodological Answer : Coupling constants (J) in ¹H NMR distinguish E/Z isomers. For E-configured hydrazones, vicinal coupling (³J = 12–15 Hz) between the quinoline C–H and hydrazone N–H is observed. NOESY correlations between the pyridine protons and quinoline methyl groups further confirm geometry .
Q. What protocols ensure reproducibility in enzyme inhibition assays across labs?
- Methodological Answer : Standardize assay buffers (e.g., Tris-HCl, pH 7.4, 150 mM NaCl), enzyme concentrations (1–5 nM), and substrate incubation times (30 min at 37°C). Include positive controls (e.g., rivaroxaban for Factor Xa) and validate via inter-lab collaborations. Use robotic liquid handlers to minimize pipetting errors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
